4-(Octyloxy)phenyl isocyanate

Descripción general

Descripción

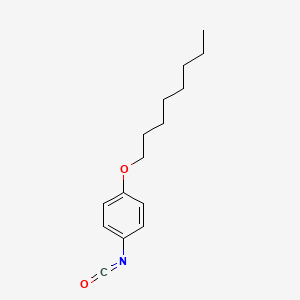

4-(Octyloxy)phenyl isocyanate is an organic compound belonging to the family of isocyanates. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenyl ring, which is further substituted with an octyloxy group (-OC8H17). This compound is commonly used in various industrial processes, including the manufacturing of polymers, adhesives, and coatings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Octyloxy)phenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-octyloxyaniline with phosgene. The reaction typically proceeds under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent . Another method involves the use of triphosgene as a safer alternative to phosgene, reacting with 4-octyloxyaniline to yield the desired isocyanate .

Industrial Production Methods

Industrial production of this compound often employs the phosgene method due to its efficiency and high yield. non-phosgene methods are gaining attention due to environmental and safety concerns associated with phosgene. These alternative methods include the use of carbon monoxide, dimethyl carbonate, and urea to form carbamates, which are then thermally decomposed to produce isocyanates .

Análisis De Reacciones Químicas

Hydrolysis Reaction

Isocyanates undergo hydrolysis in the presence of water, producing unstable carbamic acid intermediates that decarboxylate to form primary amines and carbon dioxide. For 4-(octyloxy)phenyl isocyanate:

Key Factors

-

Reactivity : The electron-donating octyloxy group slightly reduces electrophilicity at the isocyanate group compared to unsubstituted phenyl isocyanate .

-

Conditions : Proceeds at ambient temperature but accelerates under acidic or basic catalysis .

Reaction with Amines

Isocyanates react with primary or secondary amines to form substituted ureas:

Applications

-

Ureas are used in polymer crosslinking and pharmaceutical intermediates .

-

Kinetics : Reaction rates depend on amine nucleophilicity and steric hindrance from the octyloxy chain .

Reaction with Alcohols

Alcohols react with isocyanates to yield carbamates (urethanes):

Key Considerations

-

Catalysts : Tertiary amines (e.g., triethylamine) or organometallic compounds accelerate the reaction .

-

Solubility : The hydrophobic octyloxy group enhances solubility in nonpolar solvents, affecting reaction efficiency .

Carbodiimide and Uretonimine Formation

Under catalytic conditions, isocyanates dimerize to carbodiimides, which further react to form uretonimines:

Step 1 : Carbodiimide Formation

Step 2 : Uretonimine Formation

Catalysts : Phospholene oxides (e.g., MPPO) at 80–150°C .

Reaction Conditions

| Parameter | Typical Range |

|---|---|

| Temperature | 80–150°C |

| Catalyst Loading | 0.1–0.5 mol% |

| Conversion | >95% in 4–6 hours |

Polymerization Reactions

This compound participates in polyaddition with polyols or polyamines to form polyurethanes or polyureas:

Material Properties

Aplicaciones Científicas De Investigación

4-(Octyloxy)phenyl isocyanate is widely used in scientific research due to its unique properties. It finds applications in:

Organic Synthesis: Used as a building block for synthesizing more complex molecules.

Materials Science: Employed in the production of polymers, adhesives, and coatings.

Pharmaceutical Research: Utilized in the development of drug delivery systems and active pharmaceutical ingredients.

Mecanismo De Acción

The mechanism of action of 4-(Octyloxy)phenyl isocyanate involves its reactivity with nucleophiles such as amines, alcohols, and water. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the basis for its use in forming ureas, carbamates, and other derivatives .

Comparación Con Compuestos Similares

Similar Compounds

Phenyl Isocyanate: Lacks the octyloxy group, making it less hydrophobic.

4-(Hexyloxy)phenyl Isocyanate: Similar structure but with a shorter alkyl chain, affecting its solubility and reactivity.

Uniqueness

4-(Octyloxy)phenyl isocyanate is unique due to the presence of the octyloxy group, which imparts hydrophobic characteristics and influences its solubility and reactivity compared to other phenyl isocyanates .

Actividad Biológica

4-(Octyloxy)phenyl isocyanate, with the CAS number 32223-72-6, is a chemical compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound belongs to the class of isocyanates, which are characterized by the presence of the isocyanate functional group (-N=C=O). The octyloxy group enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through covalent bonding. Isocyanates are known to modify amino acid residues in proteins, particularly cysteine and lysine, leading to alterations in protein function.

Antimicrobial Activity

Research indicates that compounds containing isocyanate groups can exhibit antimicrobial properties. For instance, derivatives of this compound have shown promise as antimicrobial agents against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxic Effects

Studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. The compound's ability to inhibit cell proliferation may be linked to its interaction with cellular signaling pathways that regulate apoptosis and cell cycle progression.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various isocyanates, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

- Cytotoxicity in Cancer Cells : In vitro studies on cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects. The compound was found to induce apoptosis through caspase activation, highlighting its potential as an anticancer agent .

- Mechanistic Insights : Research involving mass spectrometry has provided insights into the metabolic pathways affected by this compound. The compound was shown to undergo rapid metabolic transformations in vivo, influencing its pharmacokinetics and biological activity .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is presented below:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2,6-Dinitro-4-(octyloxy)phenol | Potent uncoupling agent | Inhibits mitochondrial respiration |

| 2,4-Dinitrophenol | Uncoupler | Disrupts proton gradient in mitochondria |

| 4-Phenylisothiocyanate | Anticancer | Induces apoptosis via caspase activation |

Propiedades

IUPAC Name |

1-isocyanato-4-octoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-3-4-5-6-7-12-18-15-10-8-14(9-11-15)16-13-17/h8-11H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVRGEOUWLLVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377725 | |

| Record name | 4-(Octyloxy)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32223-72-6 | |

| Record name | 4-(Octyloxy)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.